molecular formula C10H9BrO3 B6292850 2-Oxopropyl 2-bromobenzoate CAS No. 1187828-95-0

2-Oxopropyl 2-bromobenzoate

Cat. No.: B6292850
CAS No.: 1187828-95-0
M. Wt: 257.08 g/mol
InChI Key: QUJCJNOFWGZQIU-UHFFFAOYSA-N
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Description

2-Oxopropyl 2-bromobenzoate: is an organic compound with the molecular formula C10H9BrO3 . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and an ester group containing a ketone functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxopropyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-oxopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-Bromobenzoic acid+2-OxopropanolH2SO42-Oxopropyl 2-bromobenzoate+H2O\text{2-Bromobenzoic acid} + \text{2-Oxopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-Bromobenzoic acid+2-OxopropanolH2​SO4​​2-Oxopropyl 2-bromobenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl 2-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous solvents like tetrahydrofuran or diethyl ether, with the reducing agent added slowly to control the reaction rate.

    Oxidation: Performed in aqueous or mixed solvent systems, with the oxidizing agent added gradually to avoid over-oxidation.

Major Products

    Nucleophilic Substitution: Produces substituted benzoates with various functional groups.

    Reduction: Yields 2-hydroxypropyl 2-bromobenzoate.

    Oxidation: Forms 2-oxopropyl 2-bromobenzoic acid

Scientific Research Applications

2-Oxopropyl 2-bromobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Material Science: Employed in the development of novel polymers and materials with specific properties.

    Biological Studies: Utilized in studies of enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Oxopropyl 4-bromobenzoate: Similar structure but with the bromine atom at the para position.

    2-Oxopropyl 2-chlorobenzoate: Chlorine atom instead of bromine.

    2-Oxopropyl 2-fluorobenzoate: Fluorine atom instead of bromine.

Uniqueness

2-Oxopropyl 2-bromobenzoate is unique due to the presence of both the bromine atom and the ketone group, which confer distinct reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

2-oxopropyl 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJCJNOFWGZQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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